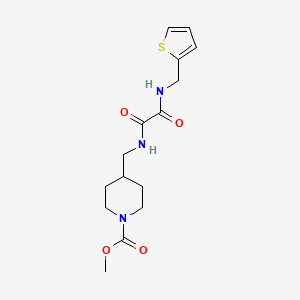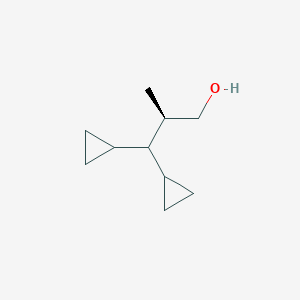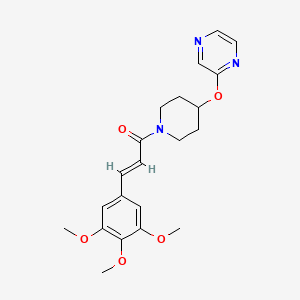![molecular formula C24H26N2O5S2 B2843646 Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941962-11-4](/img/structure/B2843646.png)
Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a carboxylate ester, a sulfamoyl group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfamoyl group, and the formation of the carboxylate ester and the amide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The thiophene ring, a five-membered ring containing sulfur, would contribute to the compound’s aromaticity. The carboxylate ester, sulfamoyl group, and amide group would all contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thiophene ring might undergo electrophilic aromatic substitution reactions. The carboxylate ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The sulfamoyl group and the amide group might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several polar functional groups suggests that this compound would have significant polarity and might be soluble in polar solvents . The aromatic thiophene ring might contribute to the compound’s stability and rigidity .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The compound of interest is related to tetrasubstituted thiophenes, whose synthesis involves one-pot multicomponent protocols. These thiophenes are synthesized through annulation strategies, where precursors like methyl thioglycolate react with aryl-substituted pyranones in the presence of triethylamine, yielding compounds with potential applications in material science and pharmaceuticals due to their unique structural properties. The structural confirmation of these compounds is typically achieved through single crystal X-ray diffraction and spectroscopic studies, indicating their suitability for further functionalization and application development (Sahu et al., 2015).
Chemical Transformations and Functionalization
The compound under discussion is part of a broader class of thiophene derivatives, which can undergo various chemical transformations. For instance, methyl 3-hydroxythiophene-2-carboxylate derivatives have been transformed into mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids through halogenation and alcohol addition reactions. These transformations open pathways to synthesize novel organic compounds with potential applications in chemical synthesis, drug design, and material science, demonstrating the versatility of thiophene derivatives in organic chemistry (Corral & Lissavetzky, 1984).
Novel Heterocyclic Dyes
A specific area of application for thiophene derivatives includes the synthesis of novel heterocyclic disperse dyes. These dyes, derived from reactions involving thiophene moieties, show promising results in dyeing polyester fibers, offering a range of shades with very good levelness and fastness properties. Despite challenges with photostability, these compounds represent significant advancements in textile applications, highlighting the role of thiophene derivatives in developing new materials for industrial applications (Iyun et al., 2015).
Biodegradation of Thiophene Derivatives
Research into the biodegradation of thiophene derivatives, such as dimethylbenzothiophenes by Pseudomonas strains, sheds light on the environmental fate of these compounds. These studies contribute to understanding how thiophene-containing pollutants can be broken down by microbial activity, potentially leading to more effective bioremediation strategies for sulfur heterocycles present in petroleum and other industrial wastes. The identification of sulfur-containing metabolites provides insights into the microbial pathways involved in the degradation process, offering avenues for environmental sustainability efforts (Kropp et al., 1996).
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, investigating its reactivity, and testing its biological activity. It would also be interesting to study the structure-activity relationships of this compound and related compounds .
Propiedades
IUPAC Name |
methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-15-6-7-17(3)20(12-15)25-22(27)14-26(19-9-8-16(2)18(4)13-19)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVJYBFEJSHLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

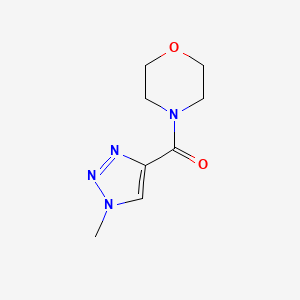

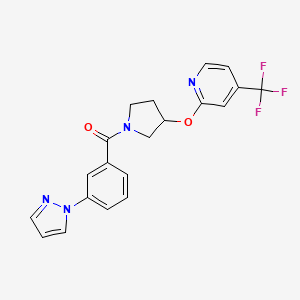
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
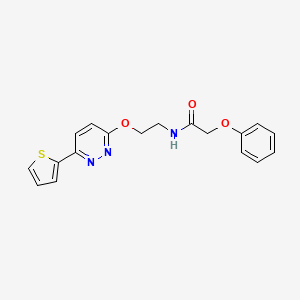
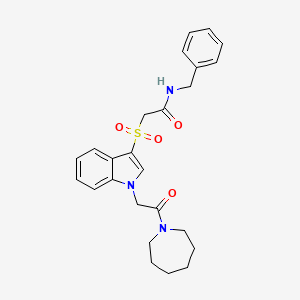
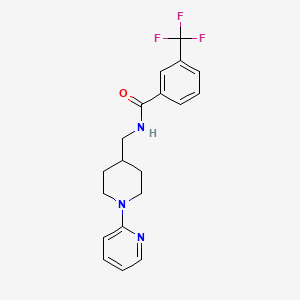
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

